IDE-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

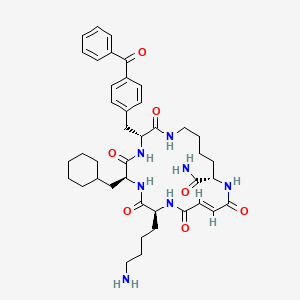

(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H55N7O7/c42-23-9-7-16-32-40(54)48-34(25-27-11-3-1-4-12-27)41(55)47-33(26-28-17-19-30(20-18-28)37(51)29-13-5-2-6-14-29)39(53)44-24-10-8-15-31(38(43)52)45-35(49)21-22-36(50)46-32/h2,5-6,13-14,17-22,27,31-34H,1,3-4,7-12,15-16,23-26,42H2,(H2,43,52)(H,44,53)(H,45,49)(H,46,50)(H,47,55)(H,48,54)/b22-21+/t31-,32-,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZABWWULWHRIY-JAXGQCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2C(=O)NC(C(=O)NCCCCC(NC(=O)C=CC(=O)NC(C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H]2C(=O)N[C@@H](C(=O)NCCCC[C@H](NC(=O)/C=C/C(=O)N[C@H](C(=O)N2)CCCCN)C(=O)N)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H55N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IDE-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

IDE-IN-1, also known as compound 6bK, is a potent and highly selective small-molecule inhibitor of the Insulin-Degrading Enzyme (IDE). This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, effects on substrate degradation, and the resultant physiological consequences. Quantitative data are summarized, key experimental protocols are outlined, and the intricate signaling pathways modulated by this inhibitor are visually represented to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Selective Inhibition of a Key Metabolic Regulator

This compound is a macrocyclic peptide that functions as a potent and selective inhibitor of the zinc-metalloprotease Insulin-Degrading Enzyme (IDE).[1][2][3] Unlike many traditional enzyme inhibitors that target the active site, this compound binds to a novel allosteric "exo-site" on the IDE protein.[4] This unique binding mode is crucial to its mechanism and high selectivity. X-ray crystallography has revealed that this compound engages a binding pocket that is adjacent to but does not overlap with the catalytic site of IDE.[4]

The primary function of IDE is the degradation of several key peptide hormones, including insulin, glucagon, and amylin.[1][3] By inhibiting IDE, this compound effectively slows the degradation of these hormones, leading to their increased circulating levels and prolonged signaling activity.[1][3][5] This modulation of multiple hormonal pathways is central to the physiological effects observed with this compound treatment.

A critical aspect of the mechanism of advanced IDE inhibitors is substrate selectivity.[4][6] For the treatment of type 2 diabetes, the ideal inhibitor would selectively block the degradation of insulin while having a lesser effect on glucagon, a hormone that counteracts insulin's glucose-lowering effects.[4][6] While this compound (6bK) has been shown to effectively block the degradation of both insulin and glucagon, the concept of substrate-selective inhibition is a key area of ongoing research in the development of next-generation IDE inhibitors.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters characterizing the inhibitory activity and selectivity of this compound (6bK).

| Parameter | Value | Substrate/Enzyme | Notes |

| IC50 | 50 nM | Insulin-Degrading Enzyme (IDE) | The half-maximal inhibitory concentration, indicating high potency.[2] |

| Selectivity | >1,000-fold | IDE vs. other metalloproteases (e.g., Thimet oligopeptidase, Neurolysin) | Demonstrates high specificity for IDE, which is a significant improvement over earlier inhibitors like Ii1.[1][2] |

Signaling Pathways Modulated by this compound

The inhibition of IDE by this compound initiates a cascade of signaling events by increasing the bioavailability of its substrate hormones. The diagram below illustrates the central mechanism and the subsequent downstream effects, particularly relevant in the context of glucose homeostasis.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro IDE Inhibition Assay (Fluorogenic Peptide Substrate)

This protocol is adapted from the methods described by Maianti et al. (2014) for assessing the in vitro inhibitory potency of compounds against IDE.[7]

Objective: To determine the IC50 value of this compound for the inhibition of IDE activity.

Materials:

-

Recombinant human or mouse Insulin-Degrading Enzyme (IDE)

-

Fluorogenic peptide substrate: Mca-RPPGFSAFK(Dnp)-OH

-

Assay Buffer: 50 mM Tris pH 7.5, 1 M NaCl

-

This compound (6bK) stock solution in DMSO

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include a DMSO-only control (no inhibitor).

-

Add the IDE enzyme solution to each well to a final concentration of approximately 85 ng/mL.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic peptide substrate to each well to a final concentration of 10 µM.

-

Immediately begin kinetic reading on the fluorescence plate reader, recording fluorescence intensity every minute for 5-10 minutes.

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Insulin Degradation

This assay provides a more direct measure of the inhibition of insulin degradation.

Objective: To confirm the inhibitory effect of this compound on the degradation of insulin.

Materials:

-

Recombinant human IDE

-

Human insulin

-

HTRF insulin assay kit (containing anti-insulin antibodies conjugated to a donor and acceptor fluorophore)

-

Assay Buffer: 20 mM HEPES, 135 mM NaCl, pH 7.5

-

This compound (6bK) stock solution in DMSO

-

384-well low-volume white plate

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in the assay buffer.

-

In a 384-well plate, add the diluted this compound solutions and a DMSO-only control.

-

Add the IDE enzyme solution to each well.

-

Add human insulin to a final concentration of approximately 20 ng/mL.

-

Incubate the plate at 30°C for 15-30 minutes to allow for insulin degradation. This incubation time should be optimized to achieve ~85% degradation in the no-inhibitor control.

-

Stop the enzymatic reaction by adding a potent, non-selective IDE inhibitor (e.g., Ii1) at a high concentration and placing the plate on ice.

-

Add the HTRF anti-insulin antibody mix according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader.

-

The HTRF signal is inversely proportional to the amount of insulin degradation. Plot the signal against the inhibitor concentration to determine the EC50 value.

Conclusion

This compound is a valuable research tool for studying the physiological roles of Insulin-Degrading Enzyme. Its mechanism of action, centered on the potent and selective allosteric inhibition of IDE, leads to a complex interplay of hormonal signaling. The resulting increase in insulin, amylin, and glucagon levels has significant implications for glucose homeostasis, highlighting the potential of IDE modulation as a therapeutic strategy for metabolic diseases. The experimental protocols provided herein offer a foundation for the further characterization of this compound and the development of next-generation substrate-selective IDE inhibitors.

References

- 1. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

IDE-IN-1: A Technical Guide to a Novel Insulin-Degrading Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDE-IN-1, also known as compound 6bK, is a potent and selective inhibitor of the insulin-degrading enzyme (IDE), a zinc metalloprotease crucial for the catabolism of insulin and other peptide hormones.[1][2] Discovered through a DNA-templated macrocycle library screen, this compound has emerged as a significant tool for studying the physiological roles of IDE and as a potential therapeutic agent for type 2 diabetes.[2][3] This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound (6bK)

| Target | IC50 (nM) | Selectivity | Reference |

| Insulin-Degrading Enzyme (IDE) | 50 | >1,000-fold vs. other metalloproteases | [1] |

| Thimet Oligopeptidase (THOP) | >50,000 | - | [1] |

| Neprilysin (NEP) | >50,000 | - | [1] |

| Endothelin-Converting Enzyme-1 (ECE-1) | >50,000 | - | [1] |

| Angiotensin-Converting Enzyme (ACE) | >50,000 | - | [1] |

| Matrix Metalloproteinase-1 (MMP-1) | >50,000 | - | [1] |

Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound (6bK) in Mice

| Parameter | Value | Animal Model | Dosing | Reference |

| Plasma Half-life | > 2 hours | C57BL/6J mice | 2 mg per animal (80 mg/kg), intraperitoneal | [3] |

| Circulation Half-life | > 1 hour | C57BL/6J mice | 2 mg per animal (80 mg/kg), intraperitoneal | [3] |

| Effect on Oral Glucose Tolerance | Significantly improved | Lean and diet-induced obese (DIO) mice | Single i.p. injection 30 min before glucose gavage | [3] |

| Effect on Intraperitoneal Glucose Tolerance | Impaired | Lean and DIO mice | Single i.p. injection 30 min before glucose injection | [3] |

Experimental Protocols

In Vitro IDE Inhibition Assay

This protocol is adapted from the methods described by Maianti et al. (2014).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human IDE.

Materials:

-

Purified recombinant human IDE

-

This compound (6bK)

-

Fluorogenic IDE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

384-well microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add 5 µL of the this compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of a solution containing purified human IDE (final concentration, e.g., 0.25 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the fluorogenic IDE substrate (final concentration, e.g., 10 µM) to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission) over time.

-

Calculate the initial reaction rates from the linear phase of the kinetic reads.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is based on the in vivo studies conducted by Maianti et al. (2014).

Objective: To evaluate the effect of this compound on glucose tolerance in mice after an oral glucose challenge.

Materials:

-

This compound (6bK)

-

Vehicle (e.g., Captisol)

-

Glucose solution (e.g., 20% w/v in sterile saline)

-

Male C57BL/6J mice (lean or diet-induced obese)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose levels from the tail vein.

-

Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 2 mg per animal, 80 mg/kg) or vehicle.

-

After 30 minutes, administer an oral gavage of glucose solution (e.g., 2 g/kg body weight).

-

Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

This compound, by inhibiting IDE, prevents the degradation of key peptide hormones, thereby potentiating their signaling pathways. The primary hormones affected are insulin, glucagon, and amylin.

Caption: this compound inhibits IDE, leading to increased levels of insulin, glucagon, and amylin, thereby enhancing their respective signaling pathways.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound.

Caption: Workflow for evaluating the in vivo effects of this compound on glucose homeostasis in a mouse model.

Conclusion

This compound (6bK) is a highly selective and potent inhibitor of insulin-degrading enzyme with demonstrated in vivo activity. Its ability to modulate the levels of multiple key metabolic hormones makes it a valuable research tool and a promising lead compound for the development of novel anti-diabetic therapies. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of IDE inhibition.

References

An In-depth Technical Guide to the Structure and Function of Insulin-Degrading Enzyme (IDE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structure of Insulin-Degrading Enzyme

IDE is a homodimeric protein with each monomer having a molecular weight of approximately 110 kDa.[2] The crystal structure of IDE reveals a unique architecture composed of four homologous domains (IDE-1, -2, -3, and -4) that are structurally related but share low sequence similarity.[3] These domains are organized into two bowl-shaped halves, an N-terminal half (IDE-N, comprising domains 1 and 2) and a C-terminal half (IDE-C, comprising domains 3 and 4), connected by a flexible linker.[4] This arrangement forms a large internal catalytic chamber that can enclose its substrates.[3]

A key feature of IDE's structure is its ability to exist in two principal conformations: an "open" state, which allows for substrate entry and product release, and a "closed" state, where the substrate is entrapped within the catalytic chamber for degradation.[4] The transition between these states is thought to be a critical regulatory step in IDE's catalytic cycle.[4]

The active site of IDE is located within the IDE-N half and contains a canonical HxxEH zinc-binding motif, characteristic of the M16 family of metalloproteases.[5] The zinc ion is coordinated by residues His108, His112, and Glu189, with Glu111 acting as the catalytic base.[5]

Visualizing the Conformational States of IDE

Caption: Conformational cycle of Insulin-Degrading Enzyme.

Function and Substrate Specificity of Insulin-Degrading Enzyme

The catalytic mechanism involves the entrapment of the substrate within the internal chamber, followed by cleavage at multiple sites.[3] This process is crucial for terminating the signaling cascades initiated by its peptide substrates and for clearing potentially toxic amyloidogenic peptides.

Quantitative Data on IDE Kinetics

The following table summarizes the kinetic parameters of human IDE for several of its key substrates. This data is essential for comparative studies and for the development of specific inhibitors or activators.

| Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| Insulin | 0.1 - 0.2 | 1.0 - 2.0 | 8.3 x 104 - 1.7 x 105 | [6] |

| Amyloid-β (1-40) | 1.5 - 5.0 | 10 - 20 | 3.3 x 104 - 2.2 x 105 | [7] |

| Glucagon | 0.5 - 1.5 | 5 - 10 | 5.6 x 104 - 3.3 x 105 | [3] |

| Amylin | 2.0 - 6.0 | 8 - 15 | 2.2 x 104 - 1.3 x 105 | [3] |

Regulation of IDE Activity

The activity of IDE is tightly regulated at multiple levels, including gene expression, post-translational modifications, and allosteric modulation. The expression of the IDE gene can be influenced by various factors, including insulin itself, which has been shown to upregulate IDE expression in primary hippocampal neurons through the PI3K-Akt signaling pathway.[8]

Allosteric regulation is a key mechanism controlling IDE's catalytic efficiency. The binding of small molecules or peptides to sites distinct from the active site can either enhance or inhibit its activity. For example, ATP has been shown to allosterically regulate the Aβ-degrading activity of IDE.[5]

Role in Disease

Signaling Pathways Involving IDE

Caption: IDE's central role in insulin and amyloid-beta pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in IDE research.

Recombinant Human IDE Expression and Purification in E. coli

This protocol describes the expression and purification of recombinant human IDE from E. coli.[10][11]

1. Transformation:

-

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding human IDE (e.g., in a pET vector with an N-terminal His-tag).

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[10]

2. Expression:

-

Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.[12]

3. Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).[10]

-

Sonicate the cell suspension on ice to ensure complete lysis.[2]

-

Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.

4. Purification:

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged IDE with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Collect the fractions and analyze them by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., PBS with 10% glycerol).

-

Determine the protein concentration using a Bradford or BCA assay.

IDE Activity Assay Using a Fluorescent Substrate

This protocol describes a continuous fluorogenic assay to measure IDE activity.[13]

1. Reagents:

-

Purified recombinant IDE.

-

Fluorogenic IDE substrate (e.g., a FRET-based peptide).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compounds (inhibitors or activators) dissolved in DMSO.

2. Assay Procedure:

-

Prepare a reaction mixture in a 96-well black microplate.

-

Add 50 µL of assay buffer to each well.

-

Add 2 µL of test compound or DMSO (for control).

-

Add 20 µL of diluted IDE (final concentration ~0.5 ng/µL) to each well, except for the no-enzyme control.[13]

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 28 µL of the fluorogenic substrate (final concentration will depend on the specific substrate's Km).

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a fluorescence plate reader.

-

Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

3. Data Analysis:

-

Calculate the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve.

-

Determine the percent inhibition or activation relative to the control (DMSO) wells.

Western Blot Analysis of IDE in Cell Lysates

This protocol details the detection of IDE protein levels in cell lysates.[2][14][15]

1. Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]

-

Collect the supernatant and determine the protein concentration.

2. SDS-PAGE and Protein Transfer:

-

Mix the cell lysate with Laemmli sample buffer and boil for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for IDE overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow for an IDE Inhibitor Screening Assay

Caption: Workflow for a high-throughput IDE inhibitor screening assay.

Conclusion

Insulin-degrading enzyme stands as a multifaceted protease with profound implications for human health. Its intricate structure, dynamic conformational changes, and diverse substrate profile underscore its importance in cellular homeostasis. The detailed understanding of its function and regulation, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies targeting diseases such as type 2 diabetes and Alzheimer's disease. The continued exploration of IDE's biology promises to unveil new avenues for intervention in these and other debilitating conditions.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 3. Structures of human insulin-degrading enzyme reveal a new substrate recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Item - Activity of IDE and its mutants with amyloid beta peptide and insulin as substrates. - figshare - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. E. coli protein expression and purification [protocols.io]

- 11. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 12. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. origene.com [origene.com]

- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

The Role of Insulin-Degrading Enzyme (IDE) in Alzheimer's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Insulin-Degrading Enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a critical, albeit complex, role in the pathology of Alzheimer's disease (AD). Primarily recognized for its function in insulin catabolism, IDE is also a key player in the degradation of amyloid-beta (Aβ), the peptide central to the amyloid cascade hypothesis of AD. This technical guide provides an in-depth exploration of IDE's involvement in AD, detailing its enzymatic function, regulation, genetic associations, and its potential as a therapeutic target. The content herein is intended to equip researchers and drug development professionals with a comprehensive understanding of IDE's multifaceted role in AD pathogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction: IDE at the Crossroads of Metabolism and Neurodegeneration

IDE, also known as insulysin, is a 110 kDa protein belonging to the M16 family of metalloproteases.[1] Its primary physiological function is the degradation of insulin, thereby regulating insulin signaling.[2] However, IDE's substrate repertoire extends to other amyloidogenic peptides, most notably Aβ.[3][4] This dual substrate specificity places IDE at a critical intersection between type 2 diabetes mellitus (T2DM) and AD, two age-related diseases with a recognized epidemiological link. The "competition hypothesis" posits that chronic hyperinsulinemia, a hallmark of T2DM, may lead to the saturation of IDE with insulin, consequently impairing Aβ clearance and promoting its accumulation in the brain.[5] While the physiological relevance of this competition in the brain is debated due to relatively low insulin levels, the link between dysfunctional IDE and AD pathology is supported by genetic and preclinical evidence.

Enzymatic Function and Substrate Specificity of IDE

IDE is a highly specific protease that recognizes and cleaves substrates with a propensity to form β-sheet structures. Its catalytic activity is dependent on a zinc ion coordinated within the active site.

Quantitative Data on IDE Kinetics and Expression

The enzymatic efficiency of IDE varies for its different substrates. Furthermore, its expression and activity levels have been shown to be altered in the context of AD.

| Parameter | Substrate | Value | Brain Region | Condition | Reference |

| K | Aβ(1-40) | ~2.1 µM | - | In vitro | [6] |

| Insulin | ~0.12 µM | - | In vitro | [7] | |

| k | Aβ(1-40) | ~1.3 min⁻¹ | - | In vitro | [6] |

| Insulin | ~120 min⁻¹ | - | In vitro | [8] | |

| IDE Protein Level | - | ~20-30% decrease | Cortex and Hippocampus | Diabetic mice vs. control | [7] |

| - | Significant increase | Cortex | AD transgenic mice vs. non-transgenic | [9] | |

| IDE Activity | Aβ degradation | >50% decrease | Brain membrane fractions | IDE knockout mice vs. wild-type | [5] |

Regulation of IDE Expression and Activity

The levels and activity of IDE are tightly regulated by various signaling pathways and transcriptional factors, highlighting potential avenues for therapeutic intervention.

Signaling Pathways Regulating IDE

Insulin Signaling Pathway: Insulin signaling through the PI3K/Akt pathway has been shown to upregulate IDE expression, suggesting a feedback mechanism to control insulin levels that could also impact Aβ degradation.[2]

PPARγ and AMPK Signaling Pathway: The nuclear receptor PPARγ and the energy sensor AMPK are also implicated in the transcriptional regulation of IDE. Activation of these pathways can lead to increased IDE expression and enhanced Aβ clearance.

Genetic Linkage of IDE to Alzheimer's Disease

Genetic studies have identified associations between single nucleotide polymorphisms (SNPs) in the IDE gene and the risk and progression of AD. These genetic variants can influence IDE expression levels and, consequently, Aβ accumulation.

| Genetic Variant | Association with AD | Potential Mechanism | Reference |

| rs2251101 | Associated with increased risk of AD | Altered IDE expression or activity | |

| rs7910977 | Linked to Aβ42 levels in CSF | Modulation of Aβ clearance | |

| rs1887922 | Associated with plaque density | Affects IDE expression and Aβ deposition |

IDE as a Therapeutic Target

The pivotal role of IDE in Aβ degradation makes it an attractive therapeutic target for AD. Strategies are being explored to either enhance its activity or increase its expression.

IDE Activators

Small molecules that allosterically activate IDE are of great interest. Preclinical studies have shown that such compounds can enhance Aβ degradation. For instance, a novel protein kinase C epsilon activator, DHA-CP6, was found to reduce cellular levels of exogenous Aβ by 45-63% in SH-SY5Y cells.[2]

Challenges and Considerations

Targeting IDE is not without its challenges. Given its role in insulin metabolism, systemic modulation of IDE could have off-target effects on glucose homeostasis. Therefore, brain-penetrant and substrate-selective modulators are highly desirable.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of IDE's role in AD.

In Vitro Aβ Degradation Assay with HPLC Quantification

This protocol outlines a method to assess the degradation of Aβ by purified IDE.

Materials:

-

Recombinant human IDE

-

Synthetic Aβ(1-40) or Aβ(1-42) peptide

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Quenching Solution: 10% Trifluoroacetic acid (TFA)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Prepare a stock solution of Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and remove the solvent to obtain a peptide film. Reconstitute the peptide in the assay buffer to the desired concentration.

-

Pre-incubate the Aβ solution at 37°C for 15 minutes.

-

Initiate the degradation reaction by adding purified IDE to the Aβ solution. A typical reaction might contain 10 µM Aβ and 100 nM IDE.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of the quenching solution.

-

Centrifuge the samples at 14,000 x g for 10 minutes to pellet any aggregated peptide.

-

Analyze the supernatant by reverse-phase HPLC. Inject a fixed volume of the supernatant onto the C18 column.

-

Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at 214 nm or 280 nm.

-

Quantify the amount of remaining full-length Aβ at each time point by integrating the peak area. Calculate the rate of degradation.

IDE Activity Assay using a Fluorogenic Substrate

This protocol describes a high-throughput compatible assay to measure IDE activity.

Materials:

-

Purified IDE or cell/tissue lysates

-

Fluorogenic IDE substrate (e.g., FRET-based substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of purified IDE to generate a standard curve.

-

Add samples (purified IDE, lysates, or control) to the wells of the microplate.

-

Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

-

Measure the fluorescence intensity kinetically over a set period (e.g., every 5 minutes for 60 minutes) at 37°C.

-

Calculate the rate of substrate cleavage (increase in fluorescence per unit time) for each sample.

-

Determine the IDE activity in the unknown samples by comparing their rates to the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for IDE mRNA Expression

This protocol details the quantification of IDE mRNA levels in biological samples.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers specific for the human IDE gene and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from cells or tissues using a commercial RNA extraction kit, following the manufacturer's protocol.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Set up the qPCR reactions in a 96-well PCR plate. Each reaction should include the qPCR master mix, forward and reverse primers for either IDE or the reference gene, and the cDNA template. Include no-template controls for each primer set.

-

Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the amplification data. Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative expression of IDE mRNA using the ΔΔCt method, normalizing the IDE Ct values to the reference gene Ct values.

Workflow for High-Throughput Screening of IDE Modulators

The discovery of novel IDE activators or inhibitors requires a robust high-throughput screening (HTS) workflow.

Conclusion and Future Directions

IDE remains a compelling and multifaceted target in the context of Alzheimer's disease. Its dual role in insulin and Aβ metabolism underscores the intricate connection between metabolic dysregulation and neurodegeneration. While the development of IDE-targeting therapeutics faces challenges, particularly concerning specificity and potential systemic side effects, ongoing research into the structural and regulatory nuances of this enzyme holds promise. Future efforts should focus on the development of brain-penetrant, substrate-selective IDE modulators and a deeper understanding of the specific cellular contexts in which IDE exerts its effects on Aβ clearance. The protocols and data presented in this guide provide a robust foundation for researchers and drug development professionals to advance our understanding and therapeutic exploitation of IDE in the fight against Alzheimer's disease.

References

- 1. Insulin-degrading enzyme - Wikipedia [en.wikipedia.org]

- 2. Reduction of β-Amyloid Levels by Novel Protein Kinase Cϵ Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of Alzheimer’s amyloid-β by a catalytically inactive insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation of Alzheimer's Amyloid-β by a Catalytically Inactive Insulin-Degrading Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amyloid-Beta Protein Clearance and Degradation (ABCD) Pathways and their Role in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme kinetics from circular dichroism of insulin reveals mechanistic insights into the regulation of insulin-degrading enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative proteomic analysis of the frontal cortex in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

IDE-IN-1 and its effects on amyloid-beta degradation

An In-depth Technical Guide to IDE-IN-1 (6bK) and its Effects on Amyloid-Beta Degradation

Abstract

Insulin-degrading enzyme (IDE) is a primary regulator in the clearance of key peptides, including insulin and the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease. Small molecule modulators of IDE are critical tools for dissecting its physiological roles and for therapeutic development. This guide focuses on this compound, also known as compound 6bK, a potent and selective inhibitor of IDE. We detail its mechanism of action, summarize its inhibitory activity, and present relevant experimental protocols for studying its effects, particularly in the context of Aβ degradation. While this compound (6bK) potently inhibits IDE's enzymatic activity in vitro, its effects on Aβ in the central nervous system in vivo appear limited by its inability to cross the blood-brain barrier, a critical consideration for its application in neuroscience research.

Introduction to Insulin-Degrading Enzyme (IDE) and Aβ Clearance

Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease responsible for the catabolism of multiple bioactive peptides. Its substrates include insulin, amylin, glucagon, and the amyloid-beta (Aβ) peptide. The accumulation and aggregation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease. IDE is a major protease involved in the clearance of soluble Aβ in the brain.[1] Consequently, a reduction in IDE activity can lead to an accumulation of cerebral Aβ, highlighting the enzyme as a potential therapeutic target.[1] The development of specific inhibitors is crucial for understanding the nuanced roles of IDE in both metabolic and neurodegenerative diseases.

This compound (6bK): Mechanism of Action

This compound is a potent small-molecule inhibitor of IDE, identified as compound 6bK in seminal studies.[2][3] Unlike traditional inhibitors that target the enzyme's catalytic active site, 6bK features a novel mechanism of action.

-

Exosite Binding: X-ray co-crystal structures reveal that 6bK binds to a distal pocket of IDE, remote from the catalytic zinc ion. This "exosite" binding is distinct from active-site inhibitors like the peptide hydroxamate Ii1.[3][4]

-

Allosteric Inhibition: By binding to this exosite, 6bK allosterically prevents the binding of large substrates like insulin. This mechanism locks the enzyme in a conformation that is unfavorable for processing certain peptides.

-

Substrate Selectivity: This unique mechanism allows for potential substrate-selective inhibition, a feature that distinguishes it from broad-spectrum metalloprotease inhibitors.[4]

The inhibition of IDE by this compound (6bK) directly blocks the proteolytic cleavage of Aβ. This leads to a decrease in the degradation of the peptide and, consequently, an increase in its concentration in an in vitro setting.

Quantitative Data on this compound (6bK) Activity

This compound (6bK) is characterized by its high potency and selectivity for IDE. Its inhibitory concentration (IC50) has been determined across multiple assays. For context, its activity is compared with Ii1, a well-known active-site inhibitor.

| Compound | Target | IC50 Value | Selectivity | Notes |

| This compound (6bK) | Insulin-Degrading Enzyme (IDE) | 50 nM [2][3][5][6] | >1,000-fold vs. other metalloproteases (e.g., NEP, MMP1, ACE)[3] | Binds to an allosteric exosite.[3] |

| Ii1 | Insulin-Degrading Enzyme (IDE) | 0.6 nM | Also inhibits THOP (IC50 = 6 nM) and NLN (IC50 = 185 nM)[3] | Peptide hydroxamate that binds the catalytic active site.[3][7] |

A key in vivo study reported that following injection in mice, 6bK was undetectable in brain tissue, and consequently, no changes in the levels of Aβ40 and Aβ42 were observed.[3] This suggests that while potent, the compound's poor blood-brain barrier permeability may limit its direct utility for studying central Aβ metabolism in living animals.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for assessing the impact of IDE inhibitors on Aβ degradation.

In Vitro IDE Activity Assay (Fluorogenic Substrate)

This protocol describes a common method to measure the enzymatic activity of purified IDE and the potency of inhibitors like this compound (6bK) using a fluorogenic peptide substrate.

References

- 1. Degradation of Alzheimer’s amyloid-β by a catalytically inactive insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6bK | Insulin and Insulin-like Receptors | Tocris Bioscience [tocris.com]

- 6. Insulin Degrading Enzyme IDE Inhibitor 6bK Catalog Number KS191009 [ks-vpeptide.com]

- 7. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Discovering the Biological Targets of IDE-IN-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDE-IN-1 is a representative small molecule inhibitor of the Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease implicated in the pathogenesis of type 2 diabetes and Alzheimer's disease.[1] As the primary enzyme responsible for the degradation of insulin, amylin, and glucagon, IDE presents a compelling target for therapeutic intervention.[2] However, the development of effective and safe IDE inhibitors necessitates a thorough understanding of their biological targets and potential off-target effects. This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to the target identification and characterization of IDE inhibitors like this compound.

Quantitative Data on IDE Inhibitor Activity and Selectivity

A critical aspect of characterizing any inhibitor is quantifying its potency and selectivity. The following tables summarize the bioactivity of several key IDE inhibitors against IDE and other metalloproteases, providing a comparative view of their efficacy and specificity.

| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |

| Ii1 | IDE | Enzyme Inhibition | Ki = 1.7 nM | [1] |

| ML345 | IDE (Cys819) | Enzyme Inhibition | IC50 ≈ 2 µM | [1] |

| 6bK | IDE (Exosite) | Enzyme Inhibition | IC50 = 50 nM | [3] |

| NTE-1 | IDE | Enzyme Inhibition | IC50 = 4 nM | |

| BDM44768 | IDE | Enzyme Inhibition | IC50 = 29 nM |

Table 1: Potency of Various Inhibitors Against Insulin-Degrading Enzyme (IDE)

| Inhibitor | Off-Target | Assay Type | IC50 / Ki | Selectivity vs. IDE | Reference |

| Ii1 | Other Zinc-Metalloproteases | Enzyme Inhibition | >10,000-fold selective | >10,000x | |

| 6bK | Other Metalloproteases | Enzyme Inhibition | >1,000-fold selective | >1,000x | |

| BDM44768 | Neprilysin | Enzyme Inhibition | IC50 = 3 µM | ~103x | |

| BDM44768 | ECE | Enzyme Inhibition | IC50 = 7 µM | ~241x | |

| Compound 63 | Panel of 18 Metalloproteases | Enzyme Inhibition | Minimal Inhibition | >10,000-fold selective |

Table 2: Selectivity Profiles of IDE Inhibitors Against Other Metalloproteases

Experimental Protocols for Target Identification and Validation

The identification and validation of a small molecule's biological targets are fundamental to understanding its mechanism of action and potential liabilities. The following sections detail the protocols for two key experimental techniques used in this process: Affinity Chromatography-Mass Spectrometry for initial target discovery and the Cellular Thermal Shift Assay (CETSA) for target engagement validation in a cellular context.

Affinity Chromatography-Mass Spectrometry for Target Identification

This method is a cornerstone for identifying the direct binding partners of a small molecule from a complex biological sample.

1. Preparation of the Affinity Probe and Matrix:

-

Synthesize a derivative of this compound that incorporates a linker and a biotin tag. It is crucial to ensure that the modification does not significantly alter the compound's binding affinity for its target.

-

Immobilize the biotinylated this compound onto streptavidin-coated agarose or magnetic beads.

2. Cell Lysis and Protein Extraction:

-

Culture relevant cells (e.g., hepatocytes, neurons) to a high density.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformations.

-

Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pull-Down:

-

Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with beads coupled to a structurally similar but inactive analog of this compound, or with unconjugated beads.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive elution with an excess of free, non-biotinylated this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise the protein bands that are unique to the this compound pull-down compared to the control.

-

Perform in-gel digestion of the proteins with trypsin.

5. Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

Proteins that are significantly enriched in the this compound pull-down are considered potential binding partners.

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful technique to confirm that a compound binds to its target protein within the complex environment of a living cell.

1. Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

2. Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.

3. Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

4. Protein Analysis:

-

Collect the supernatant and determine the protein concentration.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the putative target protein (e.g., IDE).

-

Quantify the band intensities to determine the amount of soluble target protein at each temperature.

5. Data Analysis:

-

Plot the percentage of soluble target protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

-

An isothermal dose-response curve can also be generated by heating the cells at a single, optimized temperature with varying concentrations of the inhibitor.

Signaling Pathways Modulated by IDE Inhibition

Inhibition of IDE is expected to increase the local concentrations of its primary substrates: insulin, glucagon, and amylin. This, in turn, modulates their respective signaling pathways, which have profound effects on glucose homeostasis and other metabolic processes.

Insulin Signaling Pathway

Increased insulin levels due to IDE inhibition enhance the activation of the insulin receptor, a receptor tyrosine kinase. This triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt and MAPK pathways, leading to increased glucose uptake, glycogen synthesis, and protein synthesis, while inhibiting gluconeogenesis and lipolysis.

References

- 1. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]

preliminary studies on IDE-IN-1 in metabolic disorders

An In-depth Technical Guide on Preliminary Studies of Insulin-Degrading Enzyme (IDE) Inhibitors in Metabolic Disorders

A comprehensive overview for researchers, scientists, and drug development professionals on the role of Insulin-Degrading Enzyme (IDE) inhibitors as potential therapeutic agents for metabolic diseases, with a focus on the available preclinical data and experimental methodologies.

Introduction

Insulin-Degrading Enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of several key peptide hormones, including insulin and glucagon.[1][2] Its function in insulin degradation makes it a compelling target for therapeutic intervention in metabolic disorders, particularly Type 2 Diabetes (T2D). The inhibition of IDE is hypothesized to prolong the action of endogenous insulin, thereby enhancing glucose uptake and improving glycemic control.[1][2][3] This guide provides a summary of the preliminary research on IDE inhibitors, their mechanism of action, and the experimental approaches used to evaluate their efficacy. While specific data on a compound designated "IDE-IN-1" is not available in the public domain, this document will focus on the broader class of IDE inhibitors and the foundational studies that guide research in this area.

Mechanism of Action and Therapeutic Rationale

IDE is a key enzyme responsible for the degradation of insulin, thus terminating its signaling.[4] By inhibiting IDE, the half-life of insulin in circulation can be extended, leading to a more sustained insulin response.[2] This is particularly relevant in the context of T2D, where insulin signaling is impaired. Pharmacological inhibition of IDE has been explored as a therapeutic strategy since the 1950s, with early studies demonstrating that IDE inhibitors could potentiate the hypoglycemic effects of insulin in vivo.[1]

However, the development of potent and selective IDE inhibitors has been challenging.[1] A significant hurdle is the fact that IDE degrades other substrates, such as glucagon, which has a counter-regulatory effect to insulin by raising blood glucose levels.[5] Therefore, non-selective inhibition of IDE could lead to undesirable effects on glucose homeostasis.[6] Recent efforts have focused on developing substrate-selective inhibitors that preferentially block the degradation of insulin over glucagon.[5]

Quantitative Data on IDE Inhibitors

The following table summarizes publicly available quantitative data for several known IDE inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

| Compound Class/Name | Target | IC50 / EC50 | Organism/System | Key Findings | Reference |

| Peptide Hydroxamic Acids | IDE | ~nM range | In vitro | Potent and selective inhibitors of IDE.[1] | [1] |

| ML345 | IDE (Cys819) | Potent (specific value not stated) | In vitro | Small molecule inhibitor targeting a specific cysteine residue.[4] | [4] |

| 6bK | IDE | 1 nM (IC50) | In vivo (mice) | Substrate-selective inhibitor; improves glucose clearance in oral glucose tolerance tests.[5][7] | [5][7] |

| NTE-1 | IDE | Potent (specific value not stated) | In vivo | Improved glucose excursion in oral glucose tolerance tests.[6] | [6] |

| Antibody-based inhibitor | IDE | ~30 nM range (binding) | In vitro / In vivo (mice) | Specifically inhibits insulin degradation by IDE and improves insulin activity in a diabetic mouse model.[8] | [8] |

| Hit 1 | IDE | 5.5 μM (EC50) | In vitro | An activator of IDE, which can decrease glucose-stimulating insulin secretion.[1] | [1] |

Experimental Protocols

The study of IDE inhibitors involves a range of in vitro and in vivo experimental protocols to characterize their activity, selectivity, and therapeutic potential.

In Vitro Enzyme Inhibition Assay

Objective: To determine the potency of a compound in inhibiting IDE activity.

Methodology:

-

Recombinant human IDE is incubated with a fluorescently-labeled insulin substrate.

-

The test compound (e.g., a potential IDE inhibitor) is added at various concentrations.

-

The enzymatic reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the fluorescence polarization or intensity is measured to quantify the amount of undegraded substrate.

-

The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated.

Cell-based Insulin Degradation Assay

Objective: To assess the ability of a compound to inhibit insulin degradation in a cellular context.

Methodology:

-

A relevant cell line (e.g., HepG2 human liver cancer cells) is cultured.

-

The cells are treated with the test compound for a specified duration.

-

Radiolabeled or fluorescently-labeled insulin is added to the cell culture medium.

-

After incubation, the amount of intact insulin remaining in the medium and associated with the cells is quantified using techniques like trichloroacetic acid (TCA) precipitation or high-performance liquid chromatography (HPLC).

-

The reduction in insulin degradation in the presence of the inhibitor is determined.

In Vivo Glucose Tolerance Test in a Murine Model of Diabetes

Objective: To evaluate the effect of an IDE inhibitor on glucose homeostasis in a living organism.

Methodology:

-

A diabetic mouse model (e.g., diet-induced obese mice or streptozotocin-induced diabetic mice) is used.

-

The mice are fasted overnight.

-

The test compound or vehicle is administered orally or via injection.

-

After a specified time, a bolus of glucose is administered orally or intraperitoneally.

-

Blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

The area under the curve (AUC) for blood glucose is calculated to assess the improvement in glucose tolerance.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of IDE inhibitors.

Caption: Insulin signaling pathway and points of intervention by an IDE inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Type 2 Diabetes–Associated Gene Ide Is Required for Insulin Secretion and Suppression of α-Synuclein Levels in β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLP-1 receptor regulates cell growth through regulating IDE expression level in Aβ1-42-treated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Insulin-Degrading Enzyme from Structure to Allosteric Modulation: New Perspectives for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Roles of Inhibitor of Differentiation-1 in Alzheimer’s Disease: Cell Cycle Reentry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model [frontiersin.org]

An In-depth Technical Guide to the Substrate Specificity of Insulin-Degrading Enzyme (IDE) and its Modulation by Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Insulin-Degrading Enzyme (IDE), a key metalloprotease implicated in various metabolic and neurodegenerative diseases. We delve into the diverse range of substrates targeted by IDE and explore the exciting therapeutic potential of substrate-selective IDE inhibitors. This document includes detailed experimental methodologies and visual representations of key concepts to support researchers in this field.

Introduction to Insulin-Degrading Enzyme (IDE)

Insulin-Degrading Enzyme (IDE) is a highly conserved Zn2+ metalloprotease that plays a crucial role in the degradation of numerous biologically active peptides.[1][2] Initially identified for its ability to degrade insulin, its substrate repertoire has expanded to include a variety of peptides that are diverse in sequence and structure.[2][3] This broad substrate specificity positions IDE as a critical regulator in multiple physiological pathways and a potential therapeutic target for a range of diseases, including type 2 diabetes and Alzheimer's disease.[1]

Substrate Specificity of IDE

IDE is unusual in its ability to recognize and degrade substrates with high affinity, despite their lack of a clear consensus sequence. The enzyme encapsulates its substrates within a catalytic chamber, utilizing size and charge distribution for selective entrapment. Below is a summary of the major known substrates of IDE.

Table 1: Major Substrates of Insulin-Degrading Enzyme (IDE)

| Substrate Class | Specific Substrate | Physiological Relevance |

| Hormones | Insulin | Glucose homeostasis |

| Glucagon | Glucose homeostasis | |

| Amylin | Glucose homeostasis, gastric emptying | |

| Somatostatin | Neuroendocrine regulation | |

| Atrial Natriuretic Peptide (ANP) | Blood pressure and fluid balance | |

| Brain Natriuretic Peptide (BNP) | Blood pressure and fluid balance | |

| Neuropeptides | Amyloid-β (Aβ) peptide | Pathogenesis of Alzheimer's disease |

| Other Peptides | Insulin-like Growth Factors I & II | Growth and development |

| MHC Class I-derived peptides | Antigen presentation |

The Promise of Substrate-Selective IDE Inhibition

Given the diverse and sometimes opposing functions of IDE's substrates, broad inhibition of the enzyme can lead to complex and potentially undesirable physiological outcomes. For instance, while inhibiting insulin degradation is a promising strategy for treating type 2 diabetes, the simultaneous inhibition of glucagon degradation could counteract this effect, as glucagon raises blood glucose levels. This has led to the development of a novel therapeutic strategy: substrate-selective IDE inhibitors .

These inhibitors are designed to allosterically modulate IDE's activity, preventing the degradation of specific substrates while allowing the degradation of others to proceed. For example, an ideal anti-diabetic therapeutic would selectively block insulin degradation without affecting glucagon degradation.

Table 2: Quantitative Data on a Substrate-Selective IDE Inhibitor (Hypothetical: IDE-IN-1)

As no specific data for a compound named "this compound" is publicly available, this table presents a hypothetical data set to illustrate the expected profile of a substrate-selective inhibitor.

| Substrate | IC50 (this compound) | Fold Selectivity (vs. Insulin) |

| Insulin | 10 nM | 1 |

| Glucagon | >10,000 nM | >1000 |

| Amyloid-β (1-40) | 500 nM | 50 |

| Amylin | 250 nM | 25 |

Experimental Protocols

IDE Inhibitor Screening Assay (Fluorogenic Substrate)

This protocol outlines a common method for screening small molecule inhibitors of IDE using a fluorogenic substrate.

Materials:

-

Purified recombinant human IDE

-

Fluorogenic IDE substrate (e.g., an internally quenched peptide)

-

Assay buffer (e.g., PR-02 Buffer)

-

Test inhibitor compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Thaw purified IDE on ice.

-

Dilute IDE to the desired concentration (e.g., 0.5 ng/µl) in assay buffer. Keep the diluted enzyme on ice.

-

Prepare serial dilutions of the test inhibitor at a concentration 10-fold higher than the desired final concentration in the assay. A diluent solution containing the same concentration of DMSO as the inhibitor stock should be used for controls.

-

Add 20 µl of diluted IDE to all wells of the 96-well plate, except for the "Negative Control" wells.

-

Add 20 µl of assay buffer to the "Negative Control" wells.

-

Add 5 µl of the diluted inhibitor solution to the "Test Inhibitor" wells. Add 5 µl of the diluent solution to the "Positive Control" and "Negative Control" wells.

-

Prepare the substrate solution by diluting the fluorogenic substrate in assay buffer according to the manufacturer's instructions.

-

Add 25 µl of the substrate solution to all wells to initiate the reaction.

-

Incubate the plate at 37°C for the desired time (e.g., 60 minutes), protected from light.

-

Read the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Substrate Degradation Assay using HPLC

This protocol describes a method to assess the degradation of specific peptide substrates by IDE and the effect of inhibitors.

Materials:

-

Purified recombinant human IDE

-

Peptide substrate (e.g., Insulin, Glucagon)

-

Assay buffer

-

Test inhibitor compounds

-

Reaction quenching solution (e.g., 1% Trifluoroacetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Prepare a reaction mixture containing assay buffer, the peptide substrate at a known concentration, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding purified IDE to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

-

Incubate the reaction at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

-

Analyze the samples by HPLC to separate the intact substrate from its degradation products.

-

Quantify the peak area of the intact substrate at each time point.

-

Plot the concentration of the intact substrate over time to determine the rate of degradation.

-

Compare the degradation rates in the presence and absence of the inhibitor to determine its effect on the degradation of the specific substrate.

Visualizations

Caption: Signaling pathways involving IDE in Type 2 Diabetes and Alzheimer's Disease.

Caption: A typical experimental workflow for the discovery of substrate-selective IDE inhibitors.

Caption: Logical relationship between IDE, its substrates, and different types of inhibitors.

References

IDE-IN-1's impact on glucose homeostasis

An In-depth Technical Guide on the Impact of Insulin-Degrading Enzyme (IDE) Inhibition on Glucose Homeostasis, Featuring the Potent and Selective Inhibitor 6bK

Introduction

Insulin-degrading enzyme (IDE) is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of several key hormones involved in glucose homeostasis, most notably insulin, amylin, and glucagon.[1][2] By degrading these hormones, IDE influences their circulating levels and thus their physiological effects. Pharmacological inhibition of IDE has emerged as a potential therapeutic strategy for type 2 diabetes. This technical guide provides a comprehensive overview of the impact of IDE inhibition on glucose homeostasis, with a focus on the potent and selective macrocyclic inhibitor, 6bK. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action of IDE Inhibitors

IDE inhibitors are compounds designed to block the enzymatic activity of IDE, thereby preventing the degradation of its substrates.[3] This leads to an increase in the half-life and circulating concentrations of key metabolic hormones. The primary mechanism of action of many IDE inhibitors involves binding to the enzyme to prevent substrate access to the catalytic site.[1] Notably, the inhibitor 6bK binds to a novel allosteric site on IDE, which accounts for its high selectivity.[1]

Impact on Glucose Homeostasis

The inhibition of IDE has a multifaceted impact on glucose homeostasis due to its effects on multiple hormones:

-

Insulin: By preventing insulin degradation, IDE inhibitors can potentiate insulin signaling, leading to enhanced glucose uptake by peripheral tissues and reduced hepatic glucose production.[1][2]

-

Amylin: IDE inhibition also increases the levels of amylin, a peptide co-secreted with insulin. Amylin contributes to glucose control by slowing gastric emptying and promoting satiety.[1][2]

-

Glucagon: IDE also degrades glucagon, a hormone with effects counter-regulatory to insulin (i.e., it raises blood glucose). Inhibition of IDE can therefore lead to elevated glucagon levels.[1][2]

The net effect of IDE inhibition on glucose tolerance can depend on the physiological context, particularly the route of glucose administration, which influences the relative levels of these hormones.[1][4]

Quantitative Data on the Effects of IDE Inhibitor 6bK

The following tables summarize the in vitro potency of 6bK and its in vivo effects on glucose homeostasis in mouse models.

Table 1: In Vitro Potency of 6bK

| Parameter | Value | Reference |

| IC50 | 50 nM | [1] |

Table 2: In Vivo Effects of 6bK on Glucose and Insulin Levels in Diet-Induced Obese (DIO) Mice during an Oral Glucose Tolerance Test (OGTT)

| Parameter | Treatment Group | Observation | Reference |

| Blood Glucose | 6bK | Significantly improved glucose tolerance compared to vehicle. | [1][4] |

| Plasma Insulin | 6bK | Higher insulin levels observed compared to intraperitoneal glucose tolerance tests (IPGTT).[1] | [1] |

Table 3: In Vivo Effects of 6bK on Glucose Levels in Lean and DIO Mice during an Intraperitoneal Glucose Tolerance Test (IPGTT)

| Animal Model | Treatment Group | Observation | Reference |

| Lean Mice | 6bK | Impaired glucose tolerance compared to vehicle. | [1][4] |

| DIO Mice | 6bK | Impaired glucose tolerance compared to vehicle. A biphasic response was noted, with lower glucose in the first 30 minutes, followed by higher levels.[4] | [1][4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results.

In Vitro IDE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IDE.

Materials:

-

Recombinant human IDE

-

Fluorogenic IDE substrate

-

Test compound (e.g., 6bK)

-

Assay buffer (e.g., Tris-HCl with appropriate salts)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a microplate, add the recombinant IDE to each well.

-

Add the different concentrations of the test compound to the wells. Include a vehicle control (buffer with no inhibitor) and a positive control (a known IDE inhibitor).

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of an IDE inhibitor on glucose disposal following an oral glucose challenge.

Animal Model: Diet-induced obese (DIO) C57BL/6J mice are a suitable model for pre-diabetes.[4]

Materials:

-

IDE inhibitor (e.g., 6bK)

-

Vehicle control

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Equipment for blood collection (e.g., tail snip or retro-orbital bleeding)

Procedure:

-

Fast the mice overnight (approximately 16 hours) but allow access to water.[5]

-

Record the baseline blood glucose level (t=0) from a tail snip.

-

Administer the IDE inhibitor (e.g., 6bK, 80 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]

-

After a specified pre-treatment time (e.g., 30 minutes), administer a glucose solution (e.g., 3.0 g/kg) via oral gavage.[1][5]

-

Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[5]

-

Plot the blood glucose concentration over time for both the treated and control groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving IDE and a typical experimental workflow for an in vivo study.

References

- 1. Anti-diabetic activity of insulin-degrading enzyme inhibitors mediated by multiple hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insulin Degrading Enzyme inhibition, a novel therapy for type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin-degrading enzyme inhibitor modulates glucose tolerance and homeostasis [jax.org]

- 5. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

Methodological & Application

No Publicly Available Data for IDE-IN-1 Dosage and Administration in In Vivo Studies

Despite a comprehensive search of scientific literature and public databases, no specific information is currently available for a compound designated "IDE-IN-1" regarding its dosage and administration for in vivo studies. The search did not yield any preclinical or clinical data, experimental protocols, or signaling pathway information associated with a molecule of this name.

The performed searches for "this compound" and related terms consistently returned information on different, though similarly named, molecules. These include general inhibitors of Insulin-Degrading Enzyme (IDE), a protein involved in the breakdown of insulin and other peptides, and "Inhibitor of Differentiation 1" (Id1), a protein involved in cell differentiation and proliferation. Additionally, a small molecule designated "IDE1" was identified, which is known to induce definitive endoderm formation. However, none of these are synonymous with "this compound," and no in vivo dosage or administration protocols for a compound with this specific designation could be found.

One study mentioned an IDE inhibitor with the internal code "6bK (1)" that was used in an in vivo mouse model. While this compound is an inhibitor of the Insulin-Degrading Enzyme, it is not referred to as "this compound" in the available literature.

It is concluded that "this compound" may be a very recent discovery not yet documented in public scientific literature, a proprietary compound name used internally by a research group or company, or potentially a misnomer in the user's request.

Without any specific data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for "this compound." Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation or await future publications that may describe its properties and use in in vivo models.

Application of IDE-IN-1 in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

IDE-IN-1, also known as compound 6bK, is a potent and selective inhibitor of Insulin-Degrading Enzyme (IDE) with an IC50 value of 50 nM.[1][2][3][4] While initially investigated for its potential in type 2 diabetes research, its role in neurodegenerative diseases is of significant interest due to IDE's function in the degradation of key pathological proteins.[1][2][3][4] IDE is a crucial enzyme involved in the clearance of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[5][6] It is also implicated in the degradation of other amyloidogenic peptides.[6] Therefore, this compound serves as a valuable chemical tool to probe the physiological and pathological roles of IDE in the context of neurodegeneration.

This document provides detailed application notes and protocols for the use of this compound in neurodegenerative disease research, with a focus on Alzheimer's disease.

Mechanism of Action

IDE is a zinc metalloprotease that degrades several substrates, including insulin and Aβ.[5][6] In the context of Alzheimer's disease, reduced IDE activity can lead to the accumulation of Aβ, a key event in the disease's pathogenesis.[6] this compound, as an inhibitor, blocks the catalytic activity of IDE. This inhibition leads to a decrease in the degradation of IDE substrates. In neurodegenerative disease research, this allows for the study of the consequences of reduced Aβ clearance in cellular and animal models. For instance, studies have shown that the inhibition of IDE in human induced pluripotent stem cell (iPSC)-derived cortical neurons using 6bK (this compound) leads to increased deposition of Aβ.[7]

Data Presentation

Quantitative Data for this compound (6bK)

| Parameter | Value | Reference |

| Target | Insulin-Degrading Enzyme (IDE) | [1][2][3][4] |

| IC50 | 50 nM | [1][2][3][4] |

| Application | Study of Type 2 Diabetes, Neurodegenerative Disease Research | [1][2][3][4] |